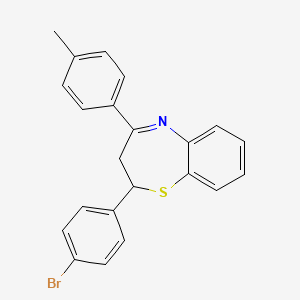

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazepine ring system substituted with bromophenyl and methylphenyl groups, which can influence its chemical reactivity and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using sulfur and a suitable catalyst to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反応の分析

Bromophenyl Group

The 4-bromophenyl substituent participates in:

-

Nucleophilic Aromatic Substitution (SNAr) : Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under Pd catalysis.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives (e.g., replacing Br with aryl/heteroaryl groups) .

Benzothiazepine Core

-

Oxidation : The sulfur atom in the thiazepine ring can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

-

Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienophiles, leveraging the conjugated π-system .

Methylphenyl Group

-

Oxidation : Methyl group oxidation to carboxylic acid via strong oxidants (e.g., KMnO₄).

-

Electrophilic Substitution : Directed ortho-metallation for introducing halogens or nitro groups.

Acetylation

Reaction with acetyl chloride or acetic anhydride under basic conditions converts the secondary amine in the benzothiazepine core to an acetamide derivative. For example:

Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Toluene | Reflux | 60–75% |

Ring-Opening Reactions

Treatment with strong acids (e.g., HCl) cleaves the thiazepine ring, yielding dithiolane intermediates, which can be further functionalized .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces C-Br bond cleavage, forming debrominated byproducts.

-

Hydrolysis : Stable under acidic conditions but undergoes ring-opening in strongly alkaline media .

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference | Source |

|---|---|---|---|

| 2,4-Diphenyl derivative | No bromine | Lower electrophilicity | |

| 4-NO₂-substituted | Strong electron-withdrawing | Faster SNAr reactions |

科学的研究の応用

Neuroprotective Effects

Recent studies have indicated that derivatives of benzothiazepine exhibit neuroprotective properties. For instance, compounds similar to 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes are crucial in neurodegenerative diseases; thus, their inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease .

Antidepressant Potential

Research has shown that specific derivatives can significantly reduce immobility time in forced swim tests, suggesting potential antidepressant effects. The mechanism appears to involve the modulation of neurotransmitter systems through MAO inhibition . This highlights the compound's potential as a multi-target-directed ligand for treating neurodegenerative diseases complicated by depression.

Anticancer Activity

Some studies have reported that benzothiazepine derivatives possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Neurodegenerative Disease Research

A study focusing on benzothiazole–isoquinoline derivatives found that compounds similar to this compound exhibited significant MAO-B inhibitory activity. Compound 4g from this series was highlighted for its ability to penetrate the blood-brain barrier and showed promise in reducing symptoms associated with neurodegenerative diseases .

Case Study 2: Antidepressant Activity

In a pharmacological evaluation involving forced swim tests, several benzothiazepine derivatives were assessed for their antidepressant-like effects. The study indicated that these compounds could reduce depressive-like behaviors in animal models, supporting their potential as therapeutic agents for mood disorders .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

類似化合物との比較

Similar Compounds

- 2-(4-Chlorophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

- 2-(4-Fluorophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

- 2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methoxy groups, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

生物活性

The compound 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is C18H18BrN with a molecular weight of approximately 364.25 g/mol. The structure features a benzothiazepine core substituted with bromophenyl and methylphenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazepine derivatives exhibit varying degrees of antimicrobial activity. A study evaluated the antimicrobial efficacy of synthesized benzothiazepine derivatives against several bacterial strains:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| This compound | Moderate | Weak |

| Standard (Ciprofloxacin) | Strong | Strong |

The compound displayed moderate activity against Staphylococcus aureus but weak activity against Escherichia coli, suggesting potential for further optimization to enhance efficacy against Gram-negative bacteria .

Anticancer Activity

The anticancer potential of benzothiazepines has been extensively studied. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison with Standard Drug (Methotrexate) |

|---|---|---|

| Liver Cancer (HepG2) | 3.29 ± 0.15 | Superior (Standard: 4.68 ± 0.17) |

| Prostate Cancer (DU-145) | 15.42 ± 0.16 - 41.34 ± 0.12 | Comparable (Standard: 21.96 ± 0.15) |

The compound's halogenated phenyl substitution was found to enhance its biological activity significantly, indicating a structure-activity relationship that favors electron-withdrawing substituents for better anticancer efficacy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. A study reported that benzothiazepines could inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may modulate inflammatory responses in various conditions .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of benzothiazepine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that while some derivatives were potent against Staphylococcus aureus, others showed limited effectiveness against Escherichia coli .

- Cytotoxicity in Cancer Cells : In a comparative study involving various benzothiazepine derivatives, the compound demonstrated superior cytotoxicity against liver cancer cells compared to standard treatments, highlighting its potential as a lead compound in cancer therapeutics .

特性

IUPAC Name |

2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNS/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(23)13-11-17)25-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTELWESPSVBJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。